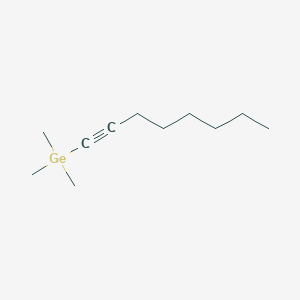
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide typically involves the reaction of 1-benzyl-3-cyano-1,4-dihydropyridine under UV-light irradiation in a methanol solution. The reaction proceeds for approximately 24 hours, followed by purification using thin-layer chromatography and flash chromatography with ethyl acetate-petroleum ether (1:10 v/v) as the solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-Methyl-1,2,3,6-Tetrahydropyridine: This compound has a similar tetrahydropyridine core but with a methyl group at the 4-position.
1-Benzyl-6-Hydroxy-1,4,5,6-Tetrahydropyridine-3-Carbonitrile: This compound has a hydroxyl group at the 6-position and a cyano group at the 3-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65032-86-2 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-benzyl-3,4-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,14,16) |
InChI-Schlüssel |
MSZLGNZPMBNYEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CN(C1)CC2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

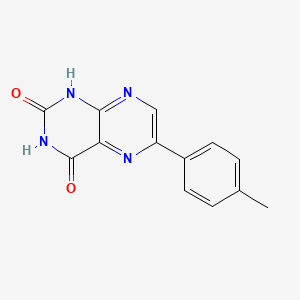
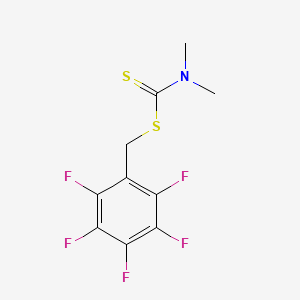
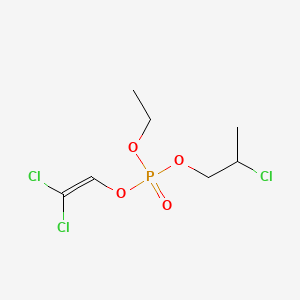
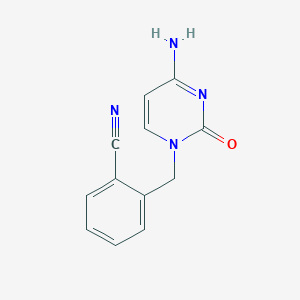
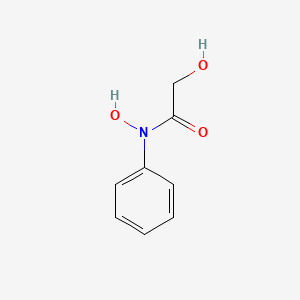
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)



